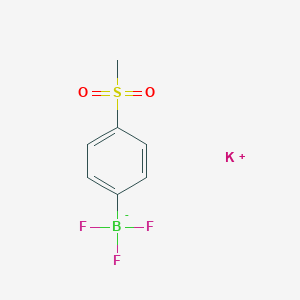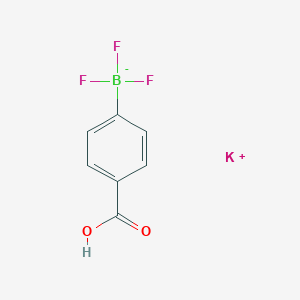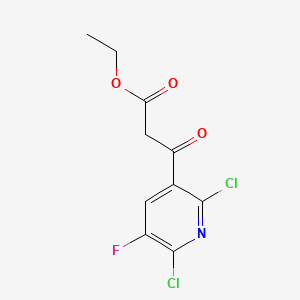
2-Cyclopenten-1-one
Vue d'ensemble
Description
2-Cyclopenten-1-one is an organic compound with the chemical formula C5H6O. It is a colorless liquid that contains two functional groups: a ketone and an alkene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Cyclopenten-1-one can be synthesized through several methods:
Elimination of α-bromo-cyclopentanone: This method involves the use of lithium carbonate to eliminate α-bromo-cyclopentanone.
Claisen condensation-decarboxylation-isomerization cascades: This method uses unsaturated diesters.
Acid-catalyzed dehydration of cyclopentanediols: This method involves the dehydration of cyclopentanediols to form this compound.
Morita-Baylis-Hillman Reaction: This method uses tributylphosphine or dimethylphenylphosphine as catalysts to react this compound with formalin.
Industrial Production Methods: Industrial production methods for this compound often involve the use of acetonylacetone in a boiling aqueous alkali hydroxide solution .
Analyse Des Réactions Chimiques
2-Cyclopenten-1-one undergoes various types of chemical reactions:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the enone system.
Baylis-Hillman Reaction: This reaction involves the addition of nucleophiles to the α,β-unsaturated ketone.
Michael Reaction: This reaction involves the addition of nucleophiles to the β-carbon of the enone system.
Diels-Alder Cycloadditions: This reaction involves the addition of dienes to the enone system to form cyclohexene derivatives.
Common Reagents and Conditions:
Organocopper Nucleophiles: Used in conjugate addition reactions.
Silyl Enol Ethers and Siloxanes: Used in Michael reactions.
Dienes: Used in Diels-Alder cycloadditions.
Major Products Formed:
Cyclohexene Derivatives: Formed from Diels-Alder cycloadditions.
Various Substituted Cyclopentenones: Formed from nucleophilic conjugate addition and Michael reactions.
Applications De Recherche Scientifique
2-Cyclopenten-1-one has a wide range of applications in scientific research:
Chemistry: Used as a versatile electrophile in various addition reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of various organic compounds and materials.
Mécanisme D'action
As an enone, 2-cyclopenten-1-one undergoes typical reactions of α,β-unsaturated ketones. It functions as an electrophile, reacting with nucleophiles to form addition products. The molecular targets and pathways involved in its reactions include nucleophilic conjugate addition, Baylis-Hillman reaction, and Michael reaction .
Comparaison Avec Des Composés Similaires
2-Cyclopenten-1-one can be compared with other similar compounds:
Cyclopropenone: Contains a three-membered ring with a ketone group.
Cyclobutenone: Contains a four-membered ring with a ketone group.
Cyclohexenone: Contains a six-membered ring with a ketone group.
Cycloheptenone: Contains a seven-membered ring with a ketone group.
Uniqueness: this compound is unique due to its five-membered ring structure and the presence of both a ketone and an alkene functional group, making it a versatile electrophile in various chemical reactions .
Propriétés
IUPAC Name |
cyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c6-5-3-1-2-4-5/h1,3H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKFMUIJRXWWQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
| Record name | cyclopentenone | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cyclopentenone | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870802 | |
| Record name | Cyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Cyclopenten-1-one | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19592 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
930-30-3, 28982-58-3 | |
| Record name | 2-Cyclopenten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028982583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclopentenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopenten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CYCLOPENTENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0U2IGF9CK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-cyclopenten-1-one?
A1: this compound has a molecular formula of C5H6O and a molecular weight of 82.10 g/mol.
Q2: What spectroscopic techniques have been used to characterize this compound?
A2: Researchers have used a variety of spectroscopic techniques to characterize this compound, including infrared (IR) spectroscopy, Raman spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS). [, , , ]
Q3: What are some key spectroscopic features of this compound?
A3: Key spectroscopic features of this compound include:
- IR: A strong absorption band around 1710 cm-1 due to the carbonyl (C=O) stretching vibration. []
- NMR: Characteristic proton and carbon chemical shifts associated with the cyclopentenone ring structure. [, ]
Q4: Has this compound been used in any catalytic reactions?
A4: While this compound itself may not be used as a catalyst, it is a valuable building block in organic synthesis and can be found as a reactant or intermediate in various reactions, including Diels-Alder reactions. []
Q5: Are there any examples of this compound derivatives being used as catalysts?
A5: This specific question is not addressed in the provided abstracts.
Q6: Have computational methods been applied to study this compound?
A6: Yes, density functional theory (DFT) calculations have been used to study the conformational properties of this compound and its derivatives. These calculations have been used to generate theoretical spectra (IR and Raman) and to explore the potential energy surface of the molecule. []
Q7: How do structural modifications to this compound affect its biological activity?
A7: Research on cyclic α-keto enamines, a class of compounds structurally related to this compound, has shown that modifications to the amino moiety, carbocyclic ring size, and methyl group substitutions significantly impact cooling activity. For example, incorporating an oxygen atom into the this compound ring, specifically forming a furanone derivative, led to a substantial increase in cooling activity compared to the parent compound. []
Q8: What is the impact of the cyclopentenone ring on the biological activity of prostaglandins?
A8: The cyclopentenone ring in prostaglandins, specifically cyclopentenone prostaglandins (cyPGs), plays a crucial role in their ability to activate the heat shock factor 1 (HSF1). This activation, in turn, induces the expression of heat shock protein 70 (hsp70), contributing to their anti-inflammatory effects. []
Q9: How does the reactivity of this compound derivatives with glutathione relate to their impact on cell growth?
A9: Studies examining cigarette smoke extract components found a potential correlation between the reactivity of this compound derivatives with glutathione (GSH) and their effect on inhibiting cell growth. Compounds exhibiting higher reactivity with GSH, such as trans-2-pentenal, demonstrated a more pronounced inhibitory effect on both carcinoma and normal cells. This suggests that the ability to form GSH adducts might play a role in the cellular response to these compounds. []
Q10: Are there any reported in vivo studies investigating the anti-inflammatory effects of this compound?
A10: Yes, a study using a rat paw carrageenin edema model demonstrated that this compound exhibited anti-inflammatory properties in vivo. This effect was linked to the activation of HSF1 and the subsequent expression of hsp72 in the inflamed tissue. []
Q11: What in vitro models have been used to study the effects of this compound derivatives?
A11: Oviductal assays using hamster oviducts were employed to investigate the effects of this compound derivatives on ciliary beat frequency, oocyte pickup rate, and infundibular smooth muscle contraction. These studies aimed to assess the potential toxicity of these compounds on oviductal function. []
Q12: What are some potential applications of this compound and its derivatives?
A12: Based on current research, potential applications of this compound and its derivatives include:
- Anti-inflammatory agents: The ability of cyPGs and this compound to activate the heat shock response suggests potential therapeutic applications in treating inflammatory diseases. []
- Flavor and Fragrance Industry: Derivatives like 3-methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one and 5-methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one, found in roasted dark malt, possess intense cooling properties and are of interest as flavoring agents. [, , ]
- Synthetic building blocks: The unique reactivity of the cyclopentenone ring makes it a versatile starting material in various organic synthesis reactions, leading to the development of new compounds with potential applications in different fields. [, , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[2-Fluoro-4-(trifluoromethyl)anilino]azanium;chloride](/img/structure/B7768246.png)
![[2-Chloro-4-(trifluoromethyl)anilino]azanium;chloride](/img/structure/B7768250.png)




![N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B7768289.png)
